molecular formula C25H28N4O6S2 B2755604 Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-38-1

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2755604
CAS No.: 361174-38-1
M. Wt: 544.64
InChI Key: QPRNEOSWIFASIA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N4O6S2 and its molecular weight is 544.64. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and sulfonyl groups. The general synthetic route can be summarized as follows:

  • Thiazole Formation : The thiazole moiety is synthesized via a condensation reaction involving α-haloketones and thioamides.
  • Substitution Reactions : The ethoxyphenyl group is introduced through nucleophilic substitution.
  • Amidation : The benzamide structure is formed by reacting the thiazole derivative with an appropriate benzoyl chloride.
  • Final Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds bearing thiazole and piperazine moieties often exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to this compound showed effective inhibition against a range of bacteria and fungi, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus fumigatus .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been noted for their cytotoxic effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that similar thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring significantly enhanced their cytotoxic activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Studies suggest that:

  • The compound may inhibit key enzymes involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells.
  • Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antimicrobial Efficacy Study : A series of thiazole derivatives were tested against clinical isolates of bacteria and fungi. Results indicated that modifications to the thiazole ring significantly impacted antimicrobial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
  • Cytotoxicity Assessment : A study evaluating the anticancer potential of various piperazine derivatives found that those containing thiazole rings exhibited enhanced cytotoxicity compared to their non-thiazole counterparts. This was attributed to improved interactions with cellular targets .

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6S2/c1-3-34-20-9-5-18(6-10-20)22-17-36-24(26-22)27-23(30)19-7-11-21(12-8-19)37(32,33)29-15-13-28(14-16-29)25(31)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRNEOSWIFASIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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